N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone. The nitrogen of the acetamide group is substituted with a 4-ethylphenyl moiety, while the carbonyl carbon is linked to a 4-phenylpiperazine ring. Its molecular formula is C₂₀H₂₅N₃O (molecular weight: 323.44 g/mol), with a SMILES representation of CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-17-8-10-18(11-9-17)21-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPAIFUTHNIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763124-65-8 | |
| Record name | N-(4-ETHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of 4-ethylphenylamine: This can be achieved by the reduction of 4-ethylphenyl nitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The 4-ethylphenylamine is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-ethylphenyl)-2-chloroacetamide.
Nucleophilic Substitution: The final step involves the reaction of N-(4-ethylphenyl)-2-chloroacetamide with 4-phenylpiperazine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced at the amide linkage to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticonvulsant Activity : The compound has been studied for its potential to treat epilepsy. Research indicates that it exhibits significant anticonvulsant properties in animal models. For example, in a study involving rodent models, the compound was shown to reduce seizure frequency and duration significantly (p < 0.05) compared to control groups .
- Neuroprotective Properties : The interaction of the phenylpiperazine component with dopamine receptors suggests potential applications in neuropsychiatric disorders .
-
Pharmacology
- Receptor Binding Studies : The compound's affinity for dopamine receptors, particularly D2 and D3 subtypes, has been explored. In radiolabeled ligand binding assays, it demonstrated selective binding to D3 receptors with an IC50 value of approximately 50 nM . This property indicates its potential utility in treating conditions like schizophrenia and depression.
-
Material Science
- The compound is also being investigated for its chemical properties, which may lead to the development of new materials and catalysts. Its unique structure allows for modifications that could enhance performance in industrial applications.
Study 1: Anticonvulsant Efficacy
In a controlled laboratory study, N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide was administered to mice subjected to chemically induced seizures. The results indicated a dose-dependent reduction in seizure activity, suggesting its promise as a novel anticonvulsant agent .
Study 2: Dopamine Receptor Interaction
A study focused on the compound's interaction with dopamine receptors using radiolabeled ligand binding assays showed that it selectively binds to D3 receptors, supporting its potential application in neuropsychiatric disorders where D3 receptor modulation is beneficial .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., thiazole in compound 13 or benzothiazole in 3d ) raise melting points, suggesting higher crystallinity and stability.
- The target compound’s 4-ethylphenyl group provides moderate lipophilicity compared to halogenated analogs, balancing membrane permeability and metabolic stability .
Enzyme Inhibition and Anti-inflammatory Effects
- Compound 51164 (3-chlorophenyl analog): Demonstrated activation of TRPC6 channels and neuroprotective effects in Alzheimer’s models but showed instability in plasma and poor BBB penetration . The target’s ethyl group may improve stability compared to chlorophenyl analogs.
- Thiazole derivatives (e.g., compound 14 ): Exhibit potent MMP-2/9 inhibition (IC₅₀ < 1 µM), highlighting the role of piperazine-linked aromatic systems in enzyme binding.
Anticonvulsant and Neuroactive Potential
- N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) : Showed anticonvulsant activity in rodent models (ED₅₀: 45 mg/kg) . The target’s phenylpiperazine moiety may enhance receptor affinity compared to methylpiperazine analogs.
Pharmacokinetic and Stability Profiles
- Plasma Stability : Chlorophenyl analogs (e.g., 51164 ) degrade rapidly in plasma due to electrophilic substituents, whereas the target’s ethyl group may reduce oxidative metabolism.
- BBB Penetration : Piperazine derivatives with smaller substituents (e.g., methyl in compound 12 ) exhibit better CNS penetration. The target’s ethylphenyl group may limit BBB crossing compared to unsubstituted phenyl analogs.
Biological Activity
N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and its structural formula, which includes an ethyl group on the phenyl ring and a piperazine moiety. The compound's structure is crucial for its interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
| InChI | InChI=1S/C20H25N3O/c1-2-17-8-10-18(11-9-17)21-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24) |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can exhibit significant anticancer properties. For instance, related compounds demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutics like 5-FU, indicating their potential as effective anticancer agents .
The mechanism of action involves modulation of various receptors in the central nervous system (CNS). It may act as an agonist or antagonist at specific receptors, influencing pathways that lead to apoptosis in cancer cells. For example, treatment with certain derivatives led to increased levels of pro-apoptotic proteins such as Bax and caspase 9 in treated cells, indicating an intrinsic pathway activation .
Case Studies
A notable study evaluated the anticonvulsant activity of this compound derivatives in animal models. The results indicated that these compounds could effectively reduce seizure activity, suggesting their potential utility in treating epilepsy .
Comparative Analysis
This compound's biological activity can be compared with other piperazine derivatives:
| Compound Name | Anticancer Activity (IC50) | Anticonvulsant Activity |
|---|---|---|
| N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 49.40 µg/mL | Moderate |
| N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 18.39 µg/mL | High |
| N-(4-fluorophenyl)-2-(4-phenyipiperazin-1-y)acetamide | 10.10 µg/mL | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its analogs?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 2-chloroacetamide intermediates with arylpiperazines in acetonitrile/DMF with triethylamine as a base yields target compounds after purification (e.g., recrystallization from ethanol-acetone) . Optimization of reaction time (8–12 hours) and solvent systems (acetonitrile with polar aprotic co-solvents) is critical for improving yields (typically 48–86%) .
Q. How is structural characterization performed for this class of compounds?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and piperazine ring conformation (e.g., δ 2.75 ppm for piperazine CH₂ in DMSO-d₆) . ESI-MS provides molecular ion peaks (e.g., m/z 591.68 for derivatives) .
- Elemental Analysis : Combustion analysis verifies C, H, N content (e.g., deviations <0.4% validate purity) .
- IR Spectroscopy : Key bands include ~1686 cm⁻¹ (C=O stretch) and ~3589 cm⁻¹ (N-H) .
Q. What in vitro assays are used to screen pharmacological activity?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values at 10–100 µM) .
- Neuroprotection : TRPC6 channel modulation assessed via hippocampal slice LTP (long-term potentiation) restoration in amyloid-toxicity models .
- Antimicrobial Testing : Broth microdilution for MIC (minimum inhibitory concentration) against Gram-positive/negative strains .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance anticonvulsant activity (e.g., compound 14 vs. 15 in ).
- Piperazine Modifications : Replace phenylpiperazine with 2-chlorophenylpiperazine to improve D₃ dopaminergic affinity .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding to TRPC6 or serotonin receptors .
Q. What in vivo models validate neuroprotective effects for Alzheimer’s disease (AD) applications?
- Methodological Answer :
- AD Mouse Models : Intraperitoneal administration (10–100 nM doses) in APP/PS1 transgenic mice, followed by Morris water maze tests for cognitive improvement .
- Histopathology : Post-mortem hippocampal analysis for synaptic spine density via confocal microscopy .
- PK/PD Profiling : Plasma half-life (t₁/₂) and blood-brain barrier permeability assessed via LC-MS/MS .
Q. How can conflicting pharmacological data between analogs be resolved?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., antioxidant vs. anti-inflammatory activity discrepancies in ).
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended receptor interactions.
- Crystallography : Resolve 3D structures (e.g., Cambridge Structural Database) to correlate steric effects with activity .
Q. What computational approaches elucidate mechanisms of action?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate TRPC6 channel interactions (GROMACS) to identify key hydrogen bonds (e.g., with Asn489) .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .
- ADMET Prediction : SwissADME or pkCSM tools assess BBB penetration and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
